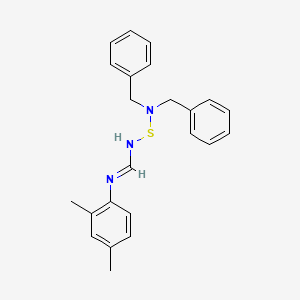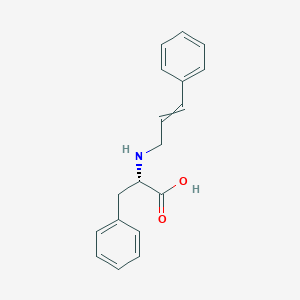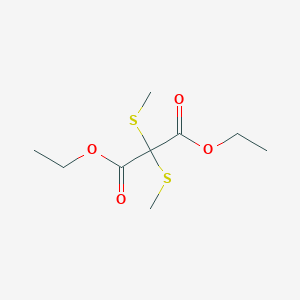
10-Ethylphenothiazine-4-carboxylic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethylphenothiazine-4-carboxylic acid hydrazide is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 10th position and a carboxylic acid hydrazide group at the 4th position of the phenothiazine core. Phenothiazine derivatives have been extensively studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethylphenothiazine-4-carboxylic acid hydrazide typically involves the reaction of 10-ethylphenothiazine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethylphenothiazine-4-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Hydrazones and other reduced derivatives.
Substitution: Various substituted phenothiazine derivatives
Wissenschaftliche Forschungsanwendungen
10-Ethylphenothiazine-4-carboxylic acid hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of fluorescent sensors for detecting heavy metal ions
Wirkmechanismus
The mechanism of action of 10-Ethylphenothiazine-4-carboxylic acid hydrazide involves its interaction with various molecular targets and pathways. The hydrazide group can form hydrazones with carbonyl compounds, which can then undergo further reactions. The phenothiazine core is known to interact with biological membranes and proteins, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
10-Methylphenothiazine-4-carboxylic acid hydrazide: Similar structure with a methyl group instead of an ethyl group.
Phenothiazine-4-carboxylic acid hydrazide: Lacks the ethyl group at the 10th position.
Uniqueness
10-Ethylphenothiazine-4-carboxylic acid hydrazide is unique due to the presence of both the ethyl group and the carboxylic acid hydrazide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
73986-63-7 |
|---|---|
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
10-ethylphenothiazine-4-carbohydrazide |
InChI |
InChI=1S/C15H15N3OS/c1-2-18-11-7-3-4-9-13(11)20-14-10(15(19)17-16)6-5-8-12(14)18/h3-9H,2,16H2,1H3,(H,17,19) |
InChI-Schlüssel |
YPEDMCXZCANFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC3=C(C=CC=C31)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)






